molecular formula C10H16N2O2 B12878735 Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12878735
M. Wt: 196.25 g/mol
InChI Key: VGZVCBIPDXKDGG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . This reaction proceeds through the formation of an intermediate, which is then converted to the desired product through a series of steps involving heating and purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the amino group.

    2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester: Similar but with different substituents on the pyrrole ring.

Uniqueness

Ethyl 2-amino-1-ethyl-5-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and ethyl groups make it a versatile intermediate in various synthetic pathways.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 2-amino-1-ethyl-5-methylpyrrole-3-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-4-12-7(3)6-8(9(12)11)10(13)14-5-2/h6H,4-5,11H2,1-3H3

InChI Key

VGZVCBIPDXKDGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C1N)C(=O)OCC)C

Origin of Product

United States

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